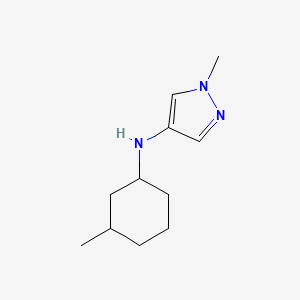

1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine

Description

1-Methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine (CAS: 1153293-81-2) is a pyrazole-derived amine with the molecular formula C₁₁H₁₉N₃ and a molecular weight of 193.29 g/mol . The compound features a pyrazole core substituted with a methyl group at position 1 and a 3-methylcyclohexylamine group at position 2. Limited physicochemical or pharmacological data are available for this compound, as current sources primarily list its product specifications and inventory status (temporarily out of stock) without detailed experimental characterization .

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

1-methyl-N-(3-methylcyclohexyl)pyrazol-4-amine |

InChI |

InChI=1S/C11H19N3/c1-9-4-3-5-10(6-9)13-11-7-12-14(2)8-11/h7-10,13H,3-6H2,1-2H3 |

InChI Key |

BLGZNVKECGFMBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)NC2=CN(N=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine typically involves the reaction of 3-methylcyclohexylamine with 1-methyl-1H-pyrazol-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

The search results provided information on compounds structurally similar to "1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine," but not the target compound itself. Because of this, the following information will cover similar compounds and their applications.

Note: It is important to remember that the information below relates to compounds that are structurally similar, but not identical, to "this compound". Therefore, the applications and properties may not be directly applicable.

Related Compounds and Applications

Here's a summary of pyrazole derivatives and their known applications in scientific research:

- 1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine: This compound is used as a building block in synthesizing complex organic molecules. It is also studied for its potential biological activities, including antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

- 1-methyl-3-(4-methylcyclohexyl)-1H-pyrazole: The substitution pattern on the pyrazole ring gives it unique chemical and biological properties, making it valuable for research, particularly in developing new drugs and materials.

- 1-methyl-1H-pyrazol-4-amine: This compound can cause skin and serious eye irritation .

Potential Biological Activities

1-Methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine has potential biological activities, particularly in medicinal chemistry and drug development. Research indicates that this compound exhibits notable antimicrobial activity and effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Additionally, it has anti-inflammatory properties in a mouse model of arthritis, resulting in decreased swelling and reduced levels of inflammatory markers.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key Observations :

Key Observations :

Physicochemical and Pharmacological Properties

Key Observations :

- The 3-methylcyclohexyl group likely increases LogP (predicted >3.0) compared to analogs with polar substituents (e.g., oxane or pyridyl), impacting bioavailability .

- Schiff base derivatives (e.g., compound 3c in ) show higher LogP and lower aqueous solubility, aligning with their CNS-targeting roles.

Biological Activity

1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine is a pyrazole derivative that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its diverse biological effects. This article reviews the available literature on its biological activity, focusing on antimicrobial, anti-inflammatory, and other therapeutic properties.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that pyrazole derivatives exhibit varying degrees of activity against different microbial strains. The exact mechanisms are often linked to the inhibition of bacterial enzymes or disruption of cell membrane integrity, although specific data for this compound remains limited.

Anti-inflammatory Effects

The compound is also investigated for its anti-inflammatory properties. Pyrazole derivatives have shown efficacy in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible therapeutic role in treating inflammatory diseases .

The mechanism of action for this compound likely involves interaction with specific molecular targets, including enzymes and receptors involved in inflammatory and microbial pathways. Binding to these targets can modulate their activity, leading to the observed biological effects .

Comparative Analysis with Similar Compounds

Study on Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives in a murine model of acute inflammation. The results indicated that compounds similar to this compound significantly reduced paw edema when administered prior to inflammatory stimuli. The reduction was associated with decreased levels of inflammatory markers in serum samples .

Antimicrobial Efficacy Testing

In vitro testing against a panel of bacteria revealed that compounds with similar structures exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined, suggesting that modifications in the pyrazole structure could enhance efficacy against resistant strains .

Q & A

Basic: What are the standard synthetic routes for 1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine, and how are intermediates characterized?

Answer:

A common synthetic approach involves nucleophilic substitution or coupling reactions. For structurally analogous pyrazol-4-amine derivatives, protocols often use:

- Reagents : Copper(I) bromide and cesium carbonate as catalysts (e.g., for N-cyclopropyl-3-methyl-1H-pyrazol-4-amine synthesis ).

- Conditions : Reactions in polar aprotic solvents (e.g., DMSO) at 35°C for 48 hours, followed by extraction with dichloromethane and purification via gradient chromatography (0–100% ethyl acetate/hexane) .

- Characterization : Intermediates are validated via H NMR (e.g., δ 2.29 ppm for methyl groups) and HRMS (e.g., m/z 215 [M+H]) .

Advanced: How can computational chemistry aid in optimizing the synthesis of pyrazol-4-amine derivatives?

Answer:

Computational tools like quantum chemical reaction path searches (e.g., DFT) can predict transition states and energetics, reducing trial-and-error experimentation. For example:

- Reaction Design : ICReDD’s workflow combines computational predictions with experimental validation to identify optimal catalysts and solvent systems .

- Data Feedback : Experimental yields and spectroscopic data refine computational models, creating iterative optimization loops (e.g., adjusting temperature or substituent steric effects) .

Basic: What spectroscopic methods are essential for confirming the structure of pyrazol-4-amine compounds?

Answer:

Key techniques include:

- H/C NMR : Assigning shifts for methylcyclohexyl (δ 1.0–2.5 ppm) and pyrazole protons (δ 7.5–8.9 ppm) .

- HRMS : Validating molecular weight (e.g., m/z 215 [M+H] for CHNO) .

- IR Spectroscopy : Confirming NH stretches (~3298 cm) and aromatic C-H bonds .

Advanced: What strategies address discrepancies in reported yields of similar pyrazol-4-amine derivatives?

Answer:

Yield inconsistencies often arise from:

- Catalyst Loading : Adjusting copper(I) bromide ratios (e.g., 0.101 g vs. higher amounts) to enhance coupling efficiency .

- Purification : Switching from silica gel chromatography to recrystallization or HPLC for polar byproducts .

- Reaction Time : Extending reaction duration (e.g., >48 hours) for sterically hindered substrates like 3-methylcyclohexyl groups .

Basic: How does the steric environment of the cyclohexyl group influence the reactivity of this compound?

Answer:

The 3-methylcyclohexyl moiety introduces steric hindrance, affecting:

- Nucleophilic Substitution : Slower reaction kinetics due to restricted access to the pyrazole’s amine site .

- Crystal Packing : Non-covalent interactions (e.g., van der Waals forces) alter solubility and melting points (e.g., 104–107°C vs. 211–215°C for less hindered analogs) .

Advanced: How to design derivatives for specific biological targets using SAR studies?

Answer:

Structure-activity relationship (SAR) strategies include:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., Cl, CF) to pyrazole C-3/C-5 positions to enhance binding to hydrophobic enzyme pockets .

- Bioisosteric Replacement : Replacing cyclohexyl with oxetane or tetrazole rings to modulate pharmacokinetics (e.g., logP, metabolic stability) .

- Biological Assays : Screening derivatives via MTT cytotoxicity or carbonic anhydrase inhibition assays to prioritize leads .

Basic: What are the common side reactions observed during pyrazol-4-amine synthesis, and how are they mitigated?

Answer:

Typical side reactions include:

- Over-alkylation : Controlled by stoichiometric limitation of alkylating agents (e.g., methyl iodide) .

- Oxidation : Use of inert atmospheres (N) to prevent pyrazole ring degradation .

- Byproduct Formation : TLC monitoring and quenching reactions at 70–80% completion to avoid dimerization .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar analogs?

Answer:

Strategies involve:

- 2D NMR (COSY, HSQC) : Resolving overlapping signals in crowded regions (e.g., δ 8.8–9.1 ppm for pyrimidine protons) .

- Isotopic Labeling : Using N-labeled amines to track regiochemistry in coupling reactions .

- Crystallography : Single-crystal X-ray diffraction for unambiguous assignment (e.g., confirming hydroxyethyl substituent orientation) .

Basic: What are the storage and stability considerations for pyrazol-4-amine compounds?

Answer:

- Storage : Under argon at –20°C to prevent oxidation of the amine group .

- Stability Monitoring : Regular HPLC analysis to detect decomposition (e.g., hydrolysis of methyl groups in humid conditions) .

Advanced: What role do solvent effects play in the catalytic efficiency of pyrazol-4-amine synthesis?

Answer:

- Polar Solvents (DMSO, DMF) : Enhance copper-catalyzed coupling by stabilizing ionic intermediates .

- Low Polarity (Toluene) : Favor Schlenk equilibria in palladium-catalyzed reactions, improving regioselectivity .

- Green Solvents (Cyclopentyl methyl ether) : Reduce environmental impact while maintaining yield in large-scale syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.